N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a complex organic compound with the molecular formula CHNO and a molecular weight of 351.4 g/mol. This compound is classified within the category of pyrimidine and pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The compound can be categorized as a pyrimidine derivative due to the presence of the 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine moiety. Additionally, it features a pyrazole ring linked to a pentanamide chain. This classification is significant as both pyrimidines and pyrazoles are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects .
Synthesis of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide typically involves multi-step organic reactions. The general approach includes:
The synthesis may utilize solvents such as dimethyl sulfoxide or ethanol under controlled temperatures to optimize yields. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring reaction progress and confirming product formation .
The molecular structure of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide features:
The compound's structural data includes:
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is likely to participate in various chemical reactions typical of amides and heterocycles:
Technical details regarding these reactions depend on specific experimental conditions such as temperature, pH, and solvent choice .
The mechanism of action for N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide involves interaction with biological targets such as enzymes or receptors. The compound may act by:
Data from pharmacological studies would provide insight into its efficacy and potential therapeutic uses .
While specific data on physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred based on similar compounds in its class:
Key chemical properties include:
Understanding these properties is essential for predicting behavior in biological systems and during synthesis .
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide has potential applications in:
Its diverse structural features suggest it could serve multiple roles in medicinal chemistry .
The synthesis of pyrimidine-pyrazole hybrids like the target compound follows a multi-step sequence that ensures precise regiochemical control. The core pyrimidinone precursor (4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety) is typically synthesized via a base-catalyzed condensation of thiourea with β-keto esters (e.g., ethyl acetoacetate derivatives). This yields 4,5-dimethyl-6-thioxodihydropyrimidin-2(1H)-one, which undergoes S→O exchange under oxidative conditions to form the reactive 2-hydroxypyrimidine intermediate [7].
Subsequent N-alkylation with 5-amino-3-methyl-1H-pyrazole is critical for scaffold assembly. This step requires anhydrous polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) at 60–80°C to achieve >85% yield while minimizing O-alkylation byproducts. The resulting amine-functionalized pyrimidine-pyrazole intermediate then undergoes amidation with pentanoyl chloride under Schotten-Baumann conditions [2]. Key optimization strategies include:
Table 1: Key Intermediates in Pyrimidine-Pyrazole Hybrid Synthesis
Intermediate | Key Structural Features | Synthetic Yield | Purity (HPLC) |
---|---|---|---|
4,5-Dimethyl-6-oxopyrimidin-2(1H)-one | Methyl groups at C4/C5, keto-enol tautomerism | 78% | 95.2% |
1-(4,5-Dimethyl-6-oxopyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine | Free amino group at pyrazole C5 | 82% | 97.8% |
Pentanoyl chloride | Linear C5 acyl chloride | 90% (commercial) | >99% |
Amide coupling in pyrimidine-pyrazole systems faces challenges due to:
Comparative studies of coupling methods reveal:
Table 2: Amidation Efficiency Across Activation Methods
Activation Method | Reaction Conditions | Yield | Byproducts | Purification Complexity |
---|---|---|---|---|
Acid chloride (Schotten-Baumann) | 0°C, 1h, biphasic CH₂Cl₂/H₂O | 65–70% | Hydrolyzed acid (15–20%) | Medium (extraction) |
EDC/HOBt | 25°C, 12h, DMF | 85–88% | N-Acylurea (5–8%) | High (column chromatography) |
PyBOP/microwave | 100°C, 20 min, DMF | 95–97% | <1% | Medium (precipitation) |
The 4,5-dimethyl-6-oxopyrimidin-2-yl group acts as a regioselectivity director due to:
Chemoselectivity during pyrazole functionalization is achieved through:
Solvent optimization significantly enhances sustainability:
Catalytic innovations include:
Table 3: Green Metrics Comparison for Amidation Routes
Parameter | Traditional (DMF, EDC) | Green (Cyrene, Lipase) | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 87 | 32 | 63% reduction |
E-Factor | 35 | 9 | 74% reduction |
Energy Consumption (kW·h/mol) | 48 | 11 | 77% reduction |
Carbon Footprint (kg CO₂ₑq/mol) | 12.7 | 3.2 | 75% reduction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7